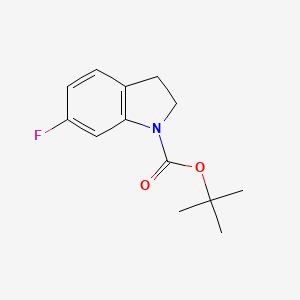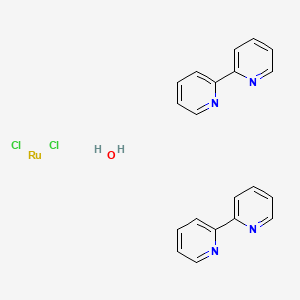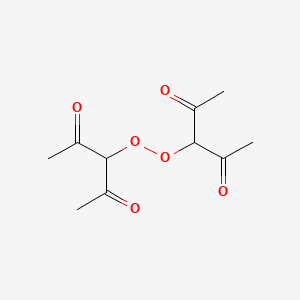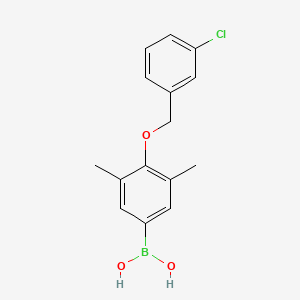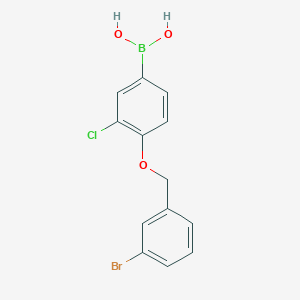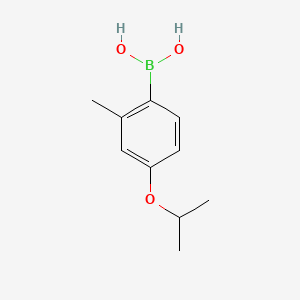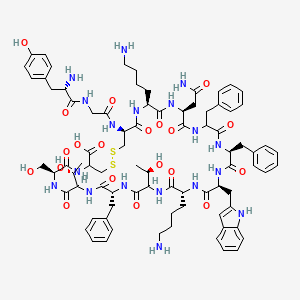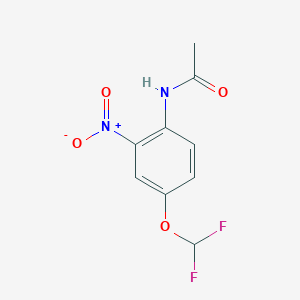
N-(4-(ジフルオロメトキシ)-2-ニトロフェニル)アセトアミド
説明
“N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide” is a chemical compound with the CAS Number: 97963-75-2 . It has a molecular weight of 246.17 and its IUPAC name is N-(4-(difluoromethoxy)-2-nitrophenyl)acetamide .
Molecular Structure Analysis
The molecular formula of “N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide” is C9H8F2N2O4 . The InChI code is 1S/C9H8F2N2O4/c1-5(14)12-7-3-2-6(17-9(10)11)4-8(7)13(15)16/h2-4,9H,1H3,(H,12,14) .
Physical And Chemical Properties Analysis
“N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide” is a solid at room temperature . It has a density of 1.3±0.1 g/cm3 . The boiling point is 338.6±37.0 °C at 760 mmHg . The molecular refractivity is 47.5±0.3 cm3 . It has 3 H-bond acceptors and 1 H-bond donor .
科学的研究の応用
抗菌および抗がん活性
N-(4-(ジフルオロメトキシ)-2-ニトロフェニル)アセトアミド: 誘導体は、ジヒドロ葉酸レダクターゼ(DHFR)阻害剤として潜在的な可能性が研究されています 。この酵素は、DNA合成と修復に不可欠な葉酸経路において重要です。DHFRを阻害すると、細菌の増殖と癌細胞の増殖を抑制することができます。 これらの化合物は、ヒト肺癌(A-549)細胞株およびヒト乳癌(MCF-7)細胞株に対して有意な活性を示しており、治療薬としての可能性を示唆しています .
分析試薬および配位錯体
アセトアミド官能基はルイス酸性を示し、これらの化合物を分析試薬として有用なものにします。 これらの化合物は、リガンドとして作用し、金属イオンに結合して安定な錯体を形成する能力があるため、さまざまな配位錯体の調製に関与しています .
抗酸化特性
アセトアミド結合を有する化合物は、抗酸化特性を持つことが報告されています。 これらの化合物はフリーラジカルを中和することができ、それによって酸化ストレスを防止します。酸化ストレスは、神経変性疾患や癌など、多くの疾患の原因となります .
ナルコレプシー治療
アセトアミド基は、過度の昼間の眠気と筋肉の急激な脱力感を特徴とする睡眠障害であるナルコレプシーの治療に関連付けられています 。この官能基を含む化合物は、覚醒と注意力を向上させる可能性について研究されています。
抗炎症作用および血小板凝集阻害
これらの化合物は、さまざまな炎症性疾患の治療に役立つ可能性のある抗炎症作用について評価されています 。 さらに、これらの化合物は血小板凝集を阻害する能力について研究されています。血小板凝集は、血栓症疾患の予防において重要な因子です .
ウレアーゼ阻害活性
N-(4-(ジフルオロメトキシ)-2-ニトロフェニル)アセトアミド: およびその誘導体は、ウレアーゼ阻害活性を示すことが報告されています 。ウレアーゼは、尿素をアンモニアと二酸化炭素に加水分解する触媒作用を持つ酵素であり、ウレアーゼ産生菌による感染症の治療において、ウレアーゼを阻害することが重要です。
抗真菌作用
これらの化合物が持つスルホンアミド部分は、抗真菌作用に関連付けられています。 これらの化合物は、さまざまな真菌病原体の増殖を阻害することができ、新しい抗真菌薬開発のための潜在的な経路を提供しています .
血糖降下作用
一部の研究では、スルホンアミド誘導体が血糖降下作用を示す可能性があることが示されており、これは血糖値を下げることで糖尿病の管理に役立つ可能性があります .
Safety and Hazards
The safety information for “N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide” indicates that it has the GHS07 pictogram . The hazard statements include H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 . It’s important to handle this compound with appropriate safety measures.
生化学分析
Biochemical Properties
N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide has been found to interact with a variety of enzymes and proteins. For instance, it has been reported to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . This interaction could potentially influence a wide range of biochemical reactions within the cell .
Cellular Effects
The effects of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide on cells are diverse and complex. It has been shown to exhibit cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide is thought to involve binding interactions with biomolecules and changes in gene expression . For example, it has been shown to bind to the active sites of DHFR, leading to the inhibition of this enzyme .
Temporal Effects in Laboratory Settings
The effects of N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide in laboratory settings can change over time. While specific studies on this compound’s stability, degradation, and long-term effects on cellular function are limited, it is known that similar compounds can have significant temporal effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
These can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Given its known interactions with enzymes such as DHFR, it is likely involved in several metabolic pathways .
Transport and Distribution
Given its biochemical properties and interactions with various biomolecules, it is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Based on its known biochemical properties and interactions, it is likely that it is directed to specific compartments or organelles within the cell .
特性
IUPAC Name |
N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O4/c1-5(14)12-7-3-2-6(17-9(10)11)4-8(7)13(15)16/h2-4,9H,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQJDPGRNSQLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10579277 | |
| Record name | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97963-75-2 | |
| Record name | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97963-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-(Difluoromethoxy)-2-nitrophenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10579277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetamide, N-[4-(difluoromethoxy)-2-nitrophenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)
